
Methyl 2-bromo-3,5-bisnitrophenylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-bromo-3,5-bisnitrophenylcarbamate (MBBNC) is a chemical compound that has been extensively studied for its potential applications in scientific research. MBBNC is a nitrophenylcarbamate derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. In
科学的研究の応用
Methyl 2-bromo-3,5-bisnitrophenylcarbamate has been studied extensively for its potential applications in scientific research. One of the most promising applications of this compound is as a tool for studying protein tyrosine phosphatases (PTPs). PTPs are a class of enzymes that are involved in the regulation of various cellular processes, including cell growth, differentiation, and signaling. This compound has been shown to selectively inhibit certain PTPs, making it a valuable tool for studying the function of these enzymes.
In addition to its use as a PTP inhibitor, this compound has also been studied for its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit anti-tumor activity in various cancer cell lines, making it a potential chemotherapeutic agent. Finally, this compound has been shown to exhibit anti-microbial activity against a range of bacterial and fungal pathogens, making it a potential treatment for infectious diseases.
作用機序
The mechanism of action of Methyl 2-bromo-3,5-bisnitrophenylcarbamate varies depending on its target. As a PTP inhibitor, this compound binds to the catalytic site of the enzyme, preventing it from dephosphorylating its substrate. As an anti-inflammatory agent, this compound inhibits the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of transcription factors such as NF-κB and AP-1. As an anti-tumor agent, this compound induces cell cycle arrest and apoptosis in cancer cells. As an anti-microbial agent, this compound disrupts the membrane integrity of bacterial and fungal cells, leading to their death.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of PTPs, reduces the production of pro-inflammatory cytokines and chemokines, induces cell cycle arrest and apoptosis in cancer cells, and disrupts the membrane integrity of bacterial and fungal cells. In vivo studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial activity in animal models.
実験室実験の利点と制限
One of the main advantages of Methyl 2-bromo-3,5-bisnitrophenylcarbamate is its selectivity for certain PTPs. This makes it a valuable tool for studying the function of these enzymes. Additionally, this compound exhibits a range of biological activities, making it a potential treatment for a variety of diseases. However, one of the limitations of this compound is its potential toxicity. In vitro studies have shown that this compound can induce cytotoxicity in certain cell lines, and in vivo studies have shown that high doses of this compound can lead to liver damage.
将来の方向性
There are several future directions for the study of Methyl 2-bromo-3,5-bisnitrophenylcarbamate. One area of research is the development of this compound analogs with improved selectivity and potency. Another area of research is the identification of new targets for this compound, such as other enzymes involved in cellular signaling pathways. Finally, the potential clinical applications of this compound, such as its use as a chemotherapeutic agent or anti-inflammatory treatment, warrant further investigation.
Conclusion
In conclusion, this compound is a promising compound for scientific research due to its selectivity for certain enzymes and its range of biological activities. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities. This compound has been studied for its potential applications as a tool for studying protein tyrosine phosphatases, as well as its anti-inflammatory, anti-tumor, and anti-microbial properties. The mechanism of action of this compound varies depending on its target, and it exhibits a range of biochemical and physiological effects. While this compound has several advantages for lab experiments, its potential toxicity warrants further investigation. Finally, there are several future directions for the study of this compound, including the development of analogs with improved selectivity and potency, the identification of new targets, and the potential clinical applications of this compound.
合成法
The synthesis of Methyl 2-bromo-3,5-bisnitrophenylcarbamate involves the reaction of 2-bromo-3,5-dinitrophenol with methyl isocyanate in the presence of a base. The resulting product is a yellow crystalline solid that is soluble in organic solvents. The synthesis of this compound has been optimized to produce high yields of the compound with minimal impurities.
特性
分子式 |
C8H6BrN3O6 |
|---|---|
分子量 |
320.05 g/mol |
IUPAC名 |
methyl N-(2-bromo-3,5-dinitrophenyl)carbamate |
InChI |
InChI=1S/C8H6BrN3O6/c1-18-8(13)10-5-2-4(11(14)15)3-6(7(5)9)12(16)17/h2-3H,1H3,(H,10,13) |
InChIキー |
YVPUMXANYVNANK-UHFFFAOYSA-N |
SMILES |
COC(=O)NC1=CC(=CC(=C1Br)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
COC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




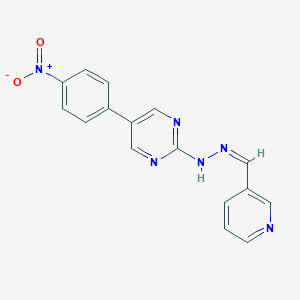
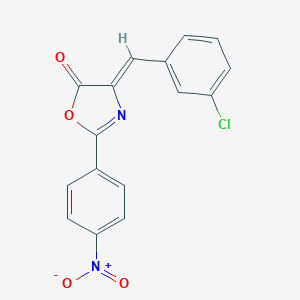

![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

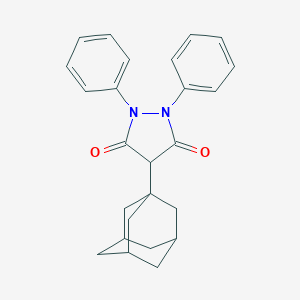
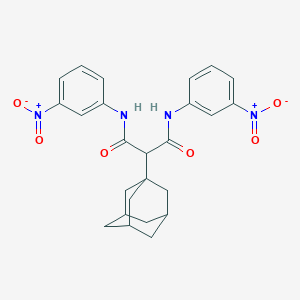
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
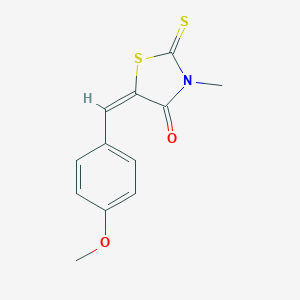
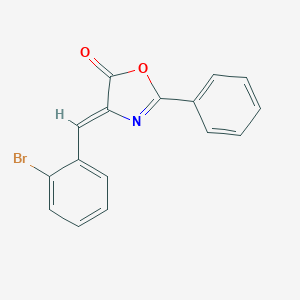
![2-(acetyloxy)-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B274260.png)
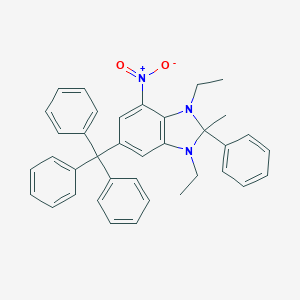
![1-(2,4,5-Trimethylphenyl)ethanone [1-(2,4,5-trimethylphenyl)ethylidene]hydrazone](/img/structure/B274266.png)